Tert-butyl(chroman-4-yloxy)dimethylsilane
Overview
Description
Tert-butyl(chroman-4-yloxy)dimethylsilane is a chemical compound with the CAS Number: 1065075-49-1 . It has a molecular weight of 264.44 and its IUPAC name is tert-butyl (3,4-dihydro-2H-chromen-4-yloxy)dimethylsilane .
Synthesis Analysis
The synthesis of Tert-butyl(chroman-4-yloxy)dimethylsilane involves the use of 4-chromanol, N-methylmorpholine, and imidazole in dichloromethane at 0°C . The mixture is stirred for 3 days at room temperature . The reaction is then diluted with CH2Cl2, washed with dilute HCl and H2O, dried over MgSO4, filtered, and concentrated in vacuo to provide the title compound .Molecular Structure Analysis
The molecular structure of Tert-butyl(chroman-4-yloxy)dimethylsilane is represented by the formula C15H24O2Si . The InChI Code for this compound is 1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14-10-11-16-13-9-7-6-8-12(13)14/h6-9,14H,10-11H2,1-5H3 .Physical And Chemical Properties Analysis
Tert-butyl(chroman-4-yloxy)dimethylsilane is stored at room temperature .Scientific Research Applications
Palladium-Catalyzed Cascade Cross Coupling/Cyclizations : A study demonstrated the use of tert-butyl-dimethylsilane derivatives in palladium-catalyzed intra/intermolecular cascade cross-couplings. This process involves the formation of indene analogues and cross-conjugated tetraenes, highlighting its utility in complex organic syntheses (Demircan, 2014).
Protection of Hydroxyl Groups : In the field of organic chemistry, tert-butyldimethylsilyl groups, like the one in tert-butyl(chroman-4-yloxy)dimethylsilane, are known for their ability to protect hydroxyl groups. This protection is crucial in various chemical syntheses, especially in creating complex organic molecules (Corey & Venkateswarlu, 1972).
Synthesis of Hindered Compounds : The sterically hindered nature of tert-butyldimethylsilyl compounds is exploited in synthesizing specific organic compounds. These compounds have high stability and unique reactivity due to their steric hindrance, making them valuable in certain synthetic pathways (Bowser & Bringley, 1985).
Gas-Liquid Chromatography : Tert-butyldimethylsilane derivatives play a role in gas-liquid chromatographic studies. They are used as derivatives for various chemical compounds, aiding in the analysis and characterization of a wide range of substances (Huang, Langer, & Sheehan, 2004).
Photophysical Studies : In a study on pyrenes, tert-butyldimethylpyrene derivatives were synthesized and analyzed for their photophysical properties. This research highlights the importance of tert-butyldimethylsilane derivatives in studying the optical and electronic properties of organic compounds (Hu et al., 2013).
Organic Magnetic Materials : Tert-butyl derivatives are also significant in the study of organic magnetic materials. Research involving tert-butyl-benzimidazole derivatives focuses on understanding hydrogen bonding in magnetic compounds (Ferrer et al., 2001).
Photodissociation Dynamics : The tert-butyl radical, a related compound, has been studied for its photodissociation dynamics. Understanding the behavior of such radicals under specific conditions is crucial for various applications in physical chemistry (Negru et al., 2011).
Safety and Hazards
properties
IUPAC Name |
tert-butyl-(3,4-dihydro-2H-chromen-4-yloxy)-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14-10-11-16-13-9-7-6-8-12(13)14/h6-9,14H,10-11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVNAPSTIULIIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCOC2=CC=CC=C12 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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